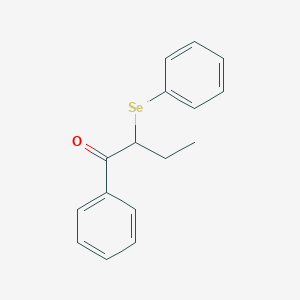
1-Butanone, 1-phenyl-2-(phenylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 1-phenyl-2-(phenylseleno)- is an organic compound with a unique structure that includes a butanone backbone, a phenyl group, and a phenylseleno group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-phenyl-2-(phenylseleno)- typically involves the reaction of 1-phenyl-2-butanone with phenylselenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of a selenoether intermediate, which is then oxidized to yield the final product.
Industrial Production Methods
While specific industrial production methods for 1-Butanone, 1-phenyl-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanone, 1-phenyl-2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The compound can be reduced to remove the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles, such as thiols or amines, can be used for substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: 1-Phenyl-2-butanone.
Substitution: Compounds with different functional groups replacing the phenylseleno group.
Aplicaciones Científicas De Investigación
1-Butanone, 1-phenyl-2-(phenylseleno)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant effects.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 1-phenyl-2-(phenylseleno)- involves its interaction with various molecular targets. The phenylseleno group can undergo redox reactions, which may influence cellular oxidative stress levels. The compound’s effects are mediated through pathways involving selenium metabolism and its incorporation into selenoproteins.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-butanone: Lacks the phenylseleno group, making it less reactive in certain redox reactions.
1-Butanone, 1-phenyl-2-(methylseleno)-: Contains a methylseleno group instead of a phenylseleno group, which may alter its reactivity and biological activity.
Uniqueness
1-Butanone, 1-phenyl-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
57204-89-4 |
|---|---|
Fórmula molecular |
C16H16OSe |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
1-phenyl-2-phenylselanylbutan-1-one |
InChI |
InChI=1S/C16H16OSe/c1-2-15(18-14-11-7-4-8-12-14)16(17)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |
Clave InChI |
HDWQRZXIBDFZFE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
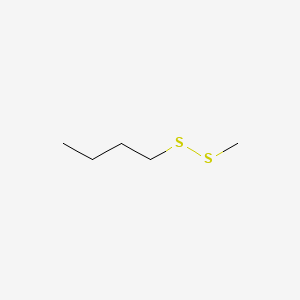
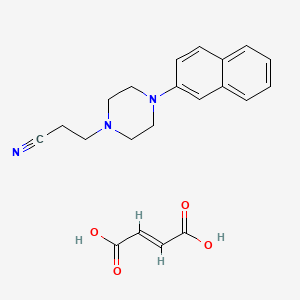
![1,1-Difluorospiro[2.5]octane](/img/structure/B14616660.png)
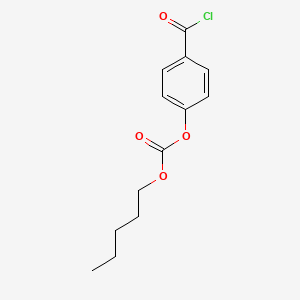
![(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate](/img/structure/B14616668.png)
![1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14616672.png)
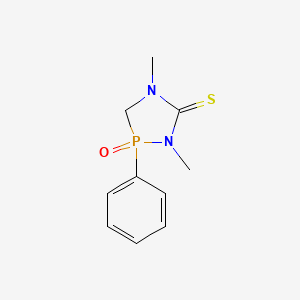
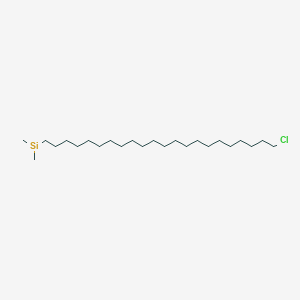
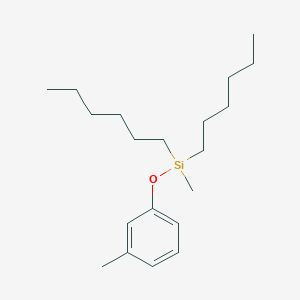
![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
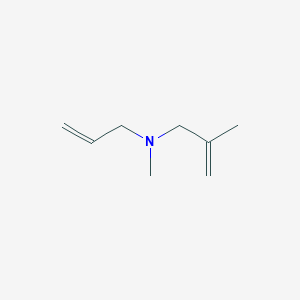
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
